(10H-phenothiazin-10-yl)(o-tolyl)methanone
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Overview
Description
(10H-phenothiazin-10-yl)(o-tolyl)methanone is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10H-phenothiazin-10-yl)(o-tolyl)methanone typically involves the reaction of phenothiazine derivatives with o-tolyl compounds under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where phenothiazine is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(10H-phenothiazin-10-yl)(o-tolyl)methanone undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the phenothiazine ring are replaced by other groups.
Common Reagents and Conditions
Substitution: Halogens, alkylating agents, nitrating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
(10H-phenothiazin-10-yl)(o-tolyl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (10H-phenothiazin-10-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects . The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-10H-phenothiazine
- 10-benzoyl-10H-phenothiazine
- 2-chloro-10-(2-methylbenzoyl)-10H-phenothiazine
- 1-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-(1-isoquinolinylsulfanyl)ethanone
Uniqueness
(10H-phenothiazin-10-yl)(o-tolyl)methanone is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Compared to other phenothiazine derivatives, this compound may exhibit different reactivity and pharmacological profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H15NOS |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2-methylphenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C20H15NOS/c1-14-8-2-3-9-15(14)20(22)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h2-13H,1H3 |
InChI Key |
PYIIIOAOKBCILO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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